molecular formula C9H11NO4S B1603529 2-(2-(Methylsulfonamido)phenyl)acetic acid CAS No. 1047724-24-2

2-(2-(Methylsulfonamido)phenyl)acetic acid

Cat. No. B1603529
M. Wt: 229.26 g/mol
InChI Key: XFQVSOVZZYQXDH-UHFFFAOYSA-N
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Description

2-(2-(Methylsulfonamido)phenyl)acetic acid is a chemical compound with the molecular formula C9H11NO4S and a molecular weight of 229.2500 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 2-(2-(Methylsulfonamido)phenyl)acetic acid consists of a phenylacetic acid moiety attached to a methyl sulfonamide group. The compound’s structure can be represented by the formula C9H11NO4S .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-(Methylsulfonamido)phenyl)acetic acid include a molecular weight of 229.2500 g/mol and a molecular formula of C9H11NO4S . The compound is a solid at room temperature .

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : “2-(2-(Methylsulfonamido)phenyl)acetic acid” is used in the synthesis of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, which have shown anti-inflammatory activity .
  • Methods of Application or Experimental Procedures : The compound is synthesized by the condensation of corresponding hydrazide and aromatic aldehydes . The stereochemical behavior of the resulting compounds was studied using proton nuclear magnetic resonance techniques .
  • Results or Outcomes : The synthesized analogs exhibited moderate to excellent anti-inflammatory activity in carrageenan-induced rat paw edema assay . Among them, N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide showed the highest anti-inflammatory activity relative to diclofenac sodium acid as a reference drug (86% vs. 61% reduction in inflammation post drug administration, respectively) .

Safety And Hazards

2-(2-(Methylsulfonamido)phenyl)acetic acid is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity following single exposure, causing respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-(methanesulfonamido)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-15(13,14)10-8-5-3-2-4-7(8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQVSOVZZYQXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611146
Record name {2-[(Methanesulfonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Methylsulfonamido)phenyl)acetic acid

CAS RN

1047724-24-2
Record name 2-[(Methylsulfonyl)amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1047724-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Methanesulfonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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